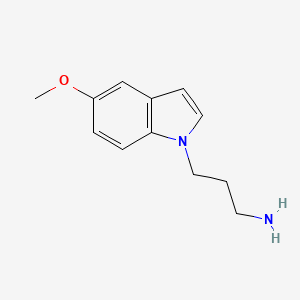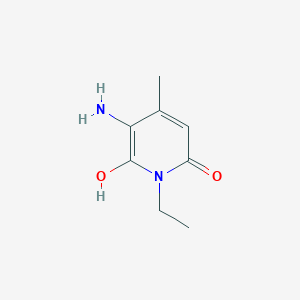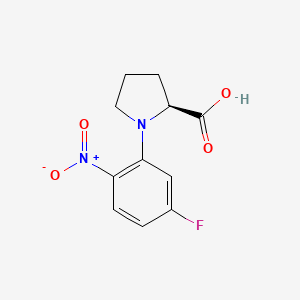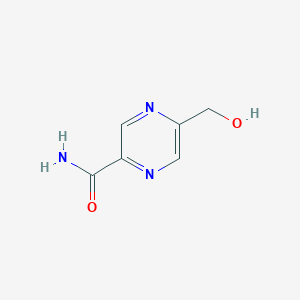
5-(Hidroximetil)pirazinocarboxamida
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of 5-(Hydroxymethyl)pyrazinecarboxamide is the bacterium Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound is highly specific and is active only against Mycobacterium tuberculosis .
Mode of Action
5-(Hydroxymethyl)pyrazinecarboxamide diffuses into active Mycobacterium tuberculosis that express pyrazinamidase enzyme. This enzyme converts 5-(Hydroxymethyl)pyrazinecarboxamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate .
Pharmacokinetics
It is known that the compound is bioavailable and is metabolized in the liver . The elimination half-life is approximately 9 to 10 hours, and the compound is excreted through the kidneys .
Result of Action
The action of 5-(Hydroxymethyl)pyrazinecarboxamide results in the inhibition of growth and replication of Mycobacterium tuberculosis . This is due to the disruption of fatty acid synthesis, which is essential for the bacterium’s survival and proliferation .
Action Environment
The action of 5-(Hydroxymethyl)pyrazinecarboxamide is influenced by the pH of the environment. The compound is active only at a slightly acidic pH
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Hydroxymethyl)pyrazinecarboxamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include its cost and the need for specialized equipment and expertise to synthesize it.
Direcciones Futuras
There are several future directions for the study of 5-(Hydroxymethyl)pyrazinecarboxamide. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use as a catalyst in organic chemistry reactions. Additionally, further studies may be conducted to investigate its potential use in the treatment of cancer and bacterial infections.
Conclusion:
In conclusion, 5-(Hydroxymethyl)pyrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields including anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as its potential use in the treatment of neurological disorders and as a catalyst in organic chemistry reactions make it a promising compound for further study.
Aplicaciones Científicas De Investigación
Química: Síntesis de Biomoléculas
5-(Hidroximetil)pirazinocarboxamida sirve como un bloque de construcción en la síntesis de biomoléculas complejas. Su estructura permite la introducción de grupos funcionales adicionales, lo que la convierte en un precursor versátil en la síntesis orgánica .
Biología: Sondas Moleculares
En la investigación biológica, este compuesto se utiliza para crear sondas moleculares. Estas sondas pueden unirse a objetivos biológicos específicos, ayudando en el estudio de los procesos celulares y la identificación de biomarcadores para enfermedades.
Medicina: Desarrollo de Medicamentos
Los derivados del compuesto se están explorando por sus posibles propiedades terapéuticas. Puede modificarse para producir análogos que pueden actuar como inhibidores o activadores de vías biológicas, contribuyendo al desarrollo de nuevos medicamentos .
Ciencia Ambiental: Detección de Contaminantes
Los investigadores están investigando el uso de this compound en la detección de contaminantes ambientales. Su reactividad química podría aprovecharse para desarrollar sensores que detecten sustancias nocivas en el agua o el suelo .
Ciencia de Materiales: Síntesis de Polímeros
Este compuesto también es importante en la ciencia de los materiales, donde se puede incorporar en polímeros para mejorar sus propiedades, como la estabilidad térmica o la biodegradabilidad. Podría conducir al desarrollo de nuevos materiales con características específicas para aplicaciones industriales .
Productos Farmacéuticos: Ingredientes Farmacéuticos Activos (API)
En la industria farmacéutica, this compound es un candidato para la síntesis de API debido a sus grupos funcionales reactivos, que pueden sufrir diversas transformaciones químicas para producir fármacos .
Agricultura: Agentes de Protección de Cultivos
El sector agrícola puede beneficiarse de los derivados de este compuesto como agentes de protección de cultivos. Su estructura química podría adaptarse para producir compuestos que protejan las plantas de plagas o enfermedades .
Industria Alimentaria: Potenciadores del Sabor
Por último, en la industria alimentaria, este compuesto podría utilizarse para sintetizar potenciadores del sabor. Sus derivados podrían imitar o mejorar los sabores, mejorando el perfil de sabor de los productos alimenticios sin necesidad de extractos naturales .
Análisis Bioquímico
Biochemical Properties
5-(Hydroxymethyl)pyrazinecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes that are involved in oxidation-reduction reactions. For instance, it has been observed to interact with alcohol oxidase, which catalyzes the oxidation of alcohols to aldehydes. This interaction is crucial for the conversion of 5-(Hydroxymethyl)pyrazinecarboxamide to its corresponding aldehyde form, which can further participate in other biochemical pathways .
Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can interact with laccase, a multicopper oxidase enzyme that catalyzes the oxidation of phenolic and non-phenolic substrates. This interaction is important for the biotransformation of 5-(Hydroxymethyl)pyrazinecarboxamide in various biochemical processes . The nature of these interactions involves the formation of enzyme-substrate complexes, which facilitate the catalytic activity of the enzymes and the subsequent biochemical reactions.
Cellular Effects
The effects of 5-(Hydroxymethyl)pyrazinecarboxamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Hydroxymethyl)pyrazinecarboxamide can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell growth, differentiation, and apoptosis .
Furthermore, 5-(Hydroxymethyl)pyrazinecarboxamide has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 5-(Hydroxymethyl)pyrazinecarboxamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the binding of 5-(Hydroxymethyl)pyrazinecarboxamide to specific enzymes, such as alcohol oxidase and laccase, which leads to the formation of enzyme-substrate complexes and subsequent catalytic reactions .
Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can inhibit or activate enzymes involved in various biochemical pathways. For example, it has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting lipid metabolism . Moreover, 5-(Hydroxymethyl)pyrazinecarboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Hydroxymethyl)pyrazinecarboxamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 5-(Hydroxymethyl)pyrazinecarboxamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and the presence of other reactive compounds.
Long-term exposure to 5-(Hydroxymethyl)pyrazinecarboxamide has been observed to cause changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These effects can vary depending on the concentration and duration of exposure, as well as the specific cell type being studied.
Dosage Effects in Animal Models
The effects of 5-(Hydroxymethyl)pyrazinecarboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of 5-(Hydroxymethyl)pyrazinecarboxamide can have beneficial effects on cellular function, such as enhancing cell proliferation and reducing oxidative stress . High doses of this compound can lead to toxic or adverse effects, including cell death, inflammation, and organ damage.
Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity . It is important to carefully monitor and adjust the dosage of 5-(Hydroxymethyl)pyrazinecarboxamide in animal models to ensure its safety and efficacy.
Metabolic Pathways
5-(Hydroxymethyl)pyrazinecarboxamide is involved in several metabolic pathways, including oxidation-reduction reactions and lipid metabolism. The compound interacts with enzymes such as alcohol oxidase and laccase, which catalyze its conversion to aldehyde and other metabolites . These metabolic pathways are essential for the biotransformation and elimination of 5-(Hydroxymethyl)pyrazinecarboxamide from the body.
Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can affect metabolic flux by altering the activity of key metabolic enzymes and changing the levels of important metabolites . This can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 5-(Hydroxymethyl)pyrazinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . These transporters facilitate the uptake and efflux of 5-(Hydroxymethyl)pyrazinecarboxamide, thereby regulating its intracellular concentration and distribution.
Furthermore, 5-(Hydroxymethyl)pyrazinecarboxamide can bind to specific proteins within the cell, which can influence its localization and accumulation in different cellular compartments . This binding interaction is important for the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 5-(Hydroxymethyl)pyrazinecarboxamide is determined by its interactions with targeting signals and post-translational modifications. Studies have shown that this compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The localization of 5-(Hydroxymethyl)pyrazinecarboxamide can affect its activity and function, as it may interact with different biomolecules and participate in various biochemical processes depending on its subcellular location.
Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a crucial role in directing 5-(Hydroxymethyl)pyrazinecarboxamide to specific compartments within the cell . These modifications can also regulate the stability and activity of the compound, thereby influencing its overall biochemical and cellular effects.
Propiedades
IUPAC Name |
5-(hydroxymethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGKQVAVEDQFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653364 | |
| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
412277-94-2 | |
| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

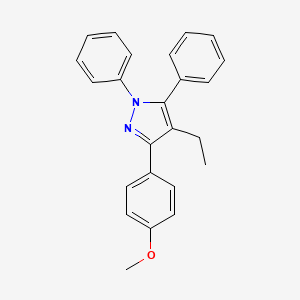

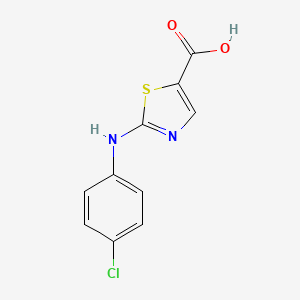


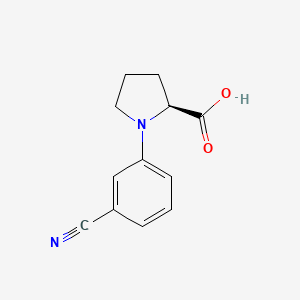

![6-Benzyl-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1499185.png)
